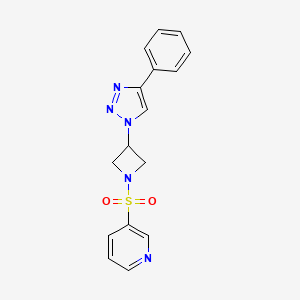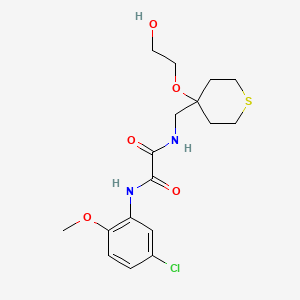![molecular formula C21H23N3OS B2552210 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone CAS No. 1396889-60-3](/img/structure/B2552210.png)
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aminoisoquinoline derivatives has been explored in various studies. One such study synthesized a variety of aminoisoquinoline-5,8-quinones by combining 3-methyl-4-methoxycarbonylisoquinoline-5,8-quinone with different l- and d-α-amino acid methyl esters. This process led to the creation of compounds with varying cytotoxic activities against cancer cell lines, indicating the importance of the amino acid fragment's location and structure in determining the compound's effects .
Another study reported the unexpected synthesis of a new heterocyclic ring system, 5-methyl-4-thiophenyl-3H-pyrazolo[3,4-h]isoquinoline, through the diazotization of 7-amino-5,8-dimethyl-6-thiophenylisoquinoline. This process also yielded 6-thiaellipticine, demonstrating the potential for novel ring systems to arise from modifications of aminoisoquinoline .
Additionally, hydrogenated thiazolo[2,3-a]isoquinolines were prepared from 3,4-dihydroisoquinoline derivatives using α-mercapto alkanoic acids or ethylene sulfide. This synthesis also involved the use of isothiocarbostril and N-thioacetyl-β-phenylethylamine derivatives as substrates, treated with bromoacetic acid derivatives, showcasing the versatility of synthetic approaches to modify the isoquinoline scaffold .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in these studies is characterized by the presence of the isoquinoline moiety, which is a key structural element. The study on the new heterocyclic ring system provided the crystal structure of the 5-methyl-4-thiophenyl-3H-pyrazolo[3,4-h]isoquinoline, highlighting the structural novelty of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include etherification, Claisen rearrangement, oxidation, reductive amination, and intramolecular amidation. These reactions contribute to the structural diversity of the synthesized isoquinolinones and their derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are largely determined by their molecular structures. Spectroscopic studies, including IR, 1H, 13C NMR, and MS, have been conducted to characterize these properties. For instance, novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones exhibited vasodilatation activity, which is a significant physical property with potential therapeutic applications .
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
This compound is part of a broader class of chemicals that have been synthesized for various applications, including medicinal chemistry. For example, novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, closely related to the compound , have been synthesized and shown to exhibit vasodilatation activity, indicating potential therapeutic applications in cardiovascular diseases (Zhang San-qi, 2010). Similarly, 3-heteroarylthioquinoline derivatives have been developed, demonstrating significant in vitro antituberculosis activity, underscoring the compound's relevance in antimicrobial research (Selvam Chitra et al., 2011).
Anticancer Research
Research has also extended into anticancer applications. For instance, isoquinolinequinone–amino acid derivatives were synthesized and evaluated for their cytotoxic activity against cancer cells, revealing that the structure and location of the amino acid fragment significantly influence cytotoxic effects, which could guide the development of novel cancer therapies (J. Valderrama et al., 2016).
Antimicrobial Activity
Compounds within this class have also shown potential as antimicrobial agents. A study on new pyrazole derivatives containing a 2-methylquinoline ring system demonstrated significant antibacterial activity against a range of pathogens, highlighting the compound's potential in combating bacterial infections (G. Raju et al., 2016).
Chemical Synthesis and Characterization
The compound's relevance is further evidenced in chemical synthesis and characterization studies. Syntheses focusing on thiazolo[2,3-a]isoquinolines and their hydrogenated derivatives offer insights into structural and spectral characteristics, providing a foundation for developing novel compounds with potential therapeutic applications (M. Rozwadowska & A. Sulima, 2001).
Psychotropic, Anti-inflammatory, and Cytotoxic Studies
Additionally, N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides were synthesized and characterized, displaying a range of biological activities including psychotropic, anti-inflammatory, and cytotoxic effects. These findings suggest the compound's potential utility in developing drugs with sedative or anti-inflammatory properties (A. Zablotskaya et al., 2013).
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14-8-9-15(2)20-19(14)22-21(26-20)23(3)13-18(25)24-11-10-16-6-4-5-7-17(16)12-24/h4-9H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAGCYVMFBTWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)
![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)

![Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate](/img/structure/B2552134.png)
![1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2552136.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2552137.png)
![[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2552138.png)


![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2552144.png)
![N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2552145.png)

![(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid](/img/structure/B2552148.png)
![2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride](/img/structure/B2552149.png)